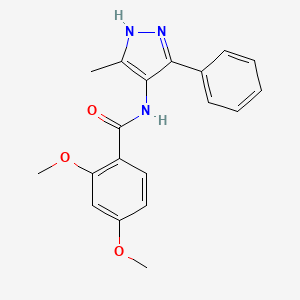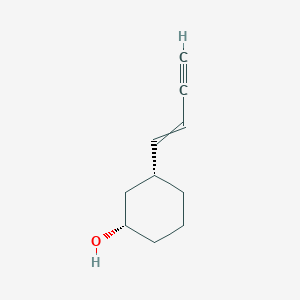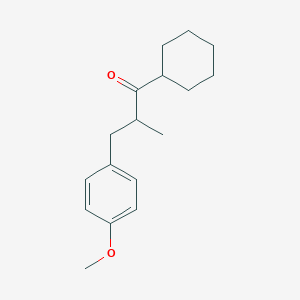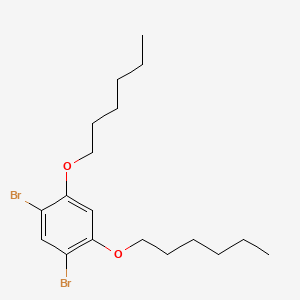![molecular formula C11H9N3O B12593233 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one CAS No. 651043-33-3](/img/structure/B12593233.png)
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is a heterocyclic compound that belongs to the class of diazepinoindoles. This compound is characterized by a fused ring system that includes both diazepine and indole moieties. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one typically involves the reaction of 3-[(N-aryl-N-chloroacetyl)amino]-2-formylindoles with substituted anilines. This reaction yields 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides. Further reduction of these chlorides produces the corresponding hexahydro derivatives .
An alternative synthesis method involves the reduction of 3-[(N-(4-nitrophenyl)amino]-2-[(phenylimino)methyl]indole, followed by chloroacetylation and intramolecular alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction of the compound yields tetrahydro and hexahydro derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Tetrahydro and hexahydro derivatives.
Substitution: Various substituted diazepinoindole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,6-Tetrahydro[1,4]diazepino[6,5-b]indole: A related compound with a similar structure but different oxidation state.
Hexahydro[1,4]diazepino[6,5-b]indole: Another related compound with a fully reduced diazepine ring.
Uniqueness
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is unique due to its specific ring structure and the presence of both diazepine and indole moieties.
Propiedades
Número CAS |
651043-33-3 |
|---|---|
Fórmula molecular |
C11H9N3O |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
4,6-dihydro-3H-[1,4]diazepino[6,5-b]indol-5-one |
InChI |
InChI=1S/C11H9N3O/c15-11-10-9(12-5-6-13-11)7-3-1-2-4-8(7)14-10/h1-5,14H,6H2,(H,13,15) |
Clave InChI |
SENVBHFXYURNDH-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC2=C(C(=O)N1)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)
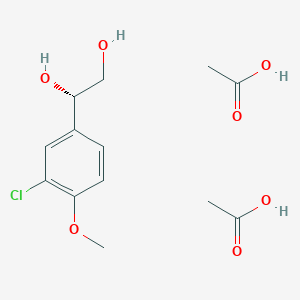

![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
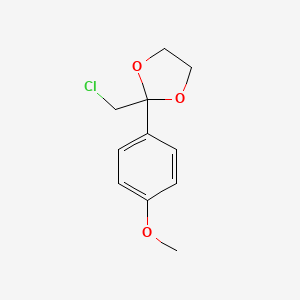
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
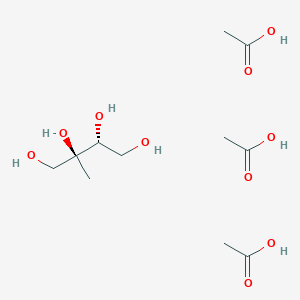
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
